molecular formula C10H6O2S2 B1331446 1,2-Di(thiophen-2-yl)ethane-1,2-dione CAS No. 7333-07-5

1,2-Di(thiophen-2-yl)ethane-1,2-dione

Cat. No.: B1331446
CAS No.: 7333-07-5
M. Wt: 222.3 g/mol
InChI Key: UNWKVSDABPCZMK-UHFFFAOYSA-N
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Description

1,2-Di(thiophen-2-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C10H6O2S2 and its molecular weight is 222.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 121393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

1,2-Di(thiophen-2-yl)ethane-1,2-dione (DTO) is an organic compound that primarily targets the charge transport properties in field-effect transistors . It is also used as a ligand in coordination chemistry to form organometallic compounds .

Mode of Action

DTO interacts with its targets through non-covalent S⋯O and C–H⋯O interactions . These interactions, in combination with the C–H⋯O interactions of the thiophene-flanked dithienothiophene units, act as conformational locks, beneficial for acquiring the planar backbone conformation .

Biochemical Pathways

The biochemical pathways affected by DTO are primarily related to charge transport properties in field-effect transistors . The compound’s interaction with its targets leads to changes in the electronic properties of the system, affecting the mobility of charges.

Pharmacokinetics

DTO is an organic compound with a molecular weight of 222.28 . It is insoluble in water , which may affect its bioavailability. The compound has a melting point of 81-84 °C (lit.) and a boiling point of 368.5±17.0 °C (Predicted) .

Result of Action

The result of DTO’s action is the alteration of the optoelectronic properties of organic semiconductors . In field-effect transistors, the highest mobility of 0.54 cm² V⁻¹ s⁻¹ was achieved in the DTO-based devices .

Action Environment

The action of DTO can be influenced by environmental factors. For instance, the compound should be stored at 2-8°C and protected from light . It is also important to note that DTO should be handled carefully due to its potential toxicity .

Biological Activity

1,2-Di(thiophen-2-yl)ethane-1,2-dione (DTO) is an organic compound characterized by its unique structure comprising two thiophene rings connected by an ethane-1,2-dione moiety. Its molecular formula is C₁₀H₆O₂S₂, with a molecular weight of approximately 222.3 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₆O₂S₂
  • Molecular Weight : 222.3 g/mol
  • Appearance : Yellow solid
  • Solubility : Soluble in organic solvents (e.g., ethanol, dichloromethane), insoluble in water

The biological activity of DTO is primarily attributed to its ability to interact with various biological targets through non-covalent interactions such as S⋯O and C–H⋯O interactions. This enables it to influence biochemical pathways related to cellular functions.

Antimicrobial Activity

DTO has demonstrated antimicrobial properties through its interaction with microbial cell membranes, leading to membrane disruption and cell death. This mechanism makes it a candidate for further exploration as an antimicrobial agent.

Anticancer Activity

Research indicates that DTO may induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase II activity. This interaction can result in DNA double-strand breaks and subsequent cell cycle arrest, highlighting its potential as an anticancer therapeutic.

Research Findings

Recent studies have explored various aspects of DTO's biological activity:

  • Electrochemical Studies : Investigations into the electrochemical properties of DTO have shown that it can enhance energy density in organic-based systems, which may have implications for energy storage applications .
  • DNA Binding Studies : DTO has been used to synthesize metal complexes that exhibit significant binding affinity towards calf thymus DNA. These complexes were characterized using UV-vis spectroscopy and fluorescence titrations, indicating potential applications in gene delivery systems .
  • Comparative Studies : DTO's biological activities were compared with similar compounds containing thiophene rings, which are known for their antimicrobial, anti-inflammatory, and anticancer properties. The unique electronic structure of DTO may enhance its pharmacological applications compared to other thiophene derivatives .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialDisruption of microbial membranes,
AnticancerInduction of apoptosis via DNA interaction ,
DNA BindingFormation of stable complexes with DNA
ElectrochemicalEnhancement of energy density in organic systems

Case Study: Anticancer Activity

A study conducted on the anticancer properties of DTO involved testing its effects on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting that DTO could serve as a lead compound for developing new anticancer agents.

Properties

IUPAC Name

1,2-dithiophen-2-ylethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O2S2/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWKVSDABPCZMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10298198
Record name 2,2'-Thenil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7333-07-5
Record name 2,2'-Bithenoyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121393
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Thenil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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